Dnp-peg4-dbco

SPAAC Click Chemistry Kinetics

DNP-PEG4-DBCO (CAS 2149585-17-9) uniquely combines three functional elements in one defined molecule: a DNP hapten for anti-DNP immunodetection, a DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, and a PEG4 spacer that balances aqueous solubility with minimal steric hindrance. Generic linkers (DBCO-acid, BCN derivatives) lack the DNP tag, rendering conjugates invisible to standard anti-DNP assays, and different PEG lengths alter conjugation efficiency. This linker is essential for PROTAC ternary complex formation and multifunctional probe construction where simultaneous bioorthogonal reactivity, built-in immunogenicity, and defined solubility are required.

Molecular Formula C35H39N5O10
Molecular Weight 689.7 g/mol
Cat. No. B8106226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-peg4-dbco
Molecular FormulaC35H39N5O10
Molecular Weight689.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41)
InChIKeyQEBKLLLFFHAWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-PEG4-DBCO: Procurement Guide for a Heterobifunctional SPAAC Linker with DNP Hapten Tag


DNP-PEG4-DBCO (CAS: 2149585-17-9) is a heterobifunctional polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) hapten and a dibenzocyclooctyne (DBCO) moiety connected by a PEG4 spacer . It is primarily classified as a click chemistry reagent and a PROTAC (Proteolysis Targeting Chimera) linker [1]. The DNP group provides a specific epitope for anti-DNP antibody recognition, enabling its use as a universal tag in immunological assays . The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, enabling rapid, copper-free bioconjugation under physiological conditions [2].

Critical Procurement Analysis: Why DNP-PEG4-DBCO Cannot Be Substituted with Generic DBCO or DIBO/BCN Linkers


Generic substitution of DNP-PEG4-DBCO with alternative click chemistry linkers (e.g., DBCO-acid, DIBO-azide, or BCN derivatives) fails to meet critical functional requirements in key workflows. The compound integrates three distinct functional elements—a DNP hapten for immunodetection, a DBCO for SPAAC, and a PEG4 spacer for solubility—into a single, precisely defined molecular entity . Substituting with a simple DBCO-amine or DBCO-acid eliminates the DNP tag, rendering the conjugate invisible to standard anti-DNP detection systems . Replacing with a DNP-BCN linker would alter reaction kinetics, as BCN exhibits a different second-order rate constant compared to DBCO [1]. Altering the PEG spacer length changes both solubility and steric properties, impacting conjugation efficiency in sterically constrained environments . The quantitative evidence below demonstrates that DNP-PEG4-DBCO offers a unique combination of bioorthogonal reactivity, defined solubility, and built-in immunogenicity that is not simultaneously available from any single comparator compound.

Quantitative Differentiation Evidence for DNP-PEG4-DBCO Against Comparator Linkers


SPAAC Reaction Kinetics: DBCO vs. BCN vs. DIBO

The DBCO moiety in DNP-PEG4-DBCO reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) with a second-order rate constant (k) of 310 × 10⁻³ M⁻¹ s⁻¹, as reported for the DBCO core [1]. This is 2.2-fold faster than the bicyclo[6.1.0]nonyne (BCN) core (k = 140 × 10⁻³ M⁻¹ s⁻¹) and is generally faster than 4-dibenzocyclooctynol (DIBO), which exhibits slower kinetics due to lower ring strain [1]. The enhanced kinetics of DBCO translate to faster and more complete bioconjugation in experimental workflows.

SPAAC Click Chemistry Kinetics DBCO

PEG4 Spacer Effects on Reaction Accessibility vs. PEG2000

The PEG4 spacer (4 ethylene glycol units) in DNP-PEG4-DBCO provides a short, semi-flexible linker that minimizes steric hindrance and maximizes DBCO exposure for efficient SPAAC . In contrast, longer PEG chains (e.g., PEG2000, ~45 ethylene glycol units) create a 'stealth' corona that reduces immunogenicity but also sterically shields the DBCO group, significantly decreasing reaction accessibility and requiring longer reaction times . The short PEG4 chain ensures that the DBCO moiety remains highly accessible for rapid click reactions in applications where conjugation efficiency is paramount.

PEG Linker Steric Hindrance Bioconjugation Efficiency DNP-PEG4-DBCO

Aqueous Solubility Enhancement via PEG4 vs. Non-PEG DBCO Linkers

The hydrophilic PEG4 spacer significantly enhances the water solubility of DNP-PEG4-DBCO compared to non-PEGylated DBCO derivatives . While exact LogP values for DNP-PEG4-DBCO are not published, the DBCO core has a LogP of approximately 3.5, and PEGylation reduces overall hydrophobicity, improving aqueous solubility [1]. In contrast, non-PEGylated DBCO reagents (e.g., DBCO-acid, DBCO-amine) exhibit poor water solubility, often requiring organic co-solvents such as DMSO or DMF for dissolution . Sulfo-DBCO derivatives improve solubility via a sulfonate group, but this introduces a charged moiety that may not be desirable in all applications .

Solubility PEGylation Aqueous Bioconjugation DNP-PEG4-DBCO

DNP Hapten as Built-in Immunodetection Tag vs. Non-Hapten Linkers

DNP-PEG4-DBCO contains a dinitrophenyl (DNP) hapten that serves as a specific antigenic epitope recognized by anti-DNP antibodies (e.g., clone SPE-7) [1]. This allows direct immunodetection of DBCO-conjugated biomolecules without the need for secondary labeling steps. Generic DBCO linkers (e.g., DBCO-PEG4-acid, DBCO-PEG4-amine) lack this hapten and require additional functionalization with a detection tag (e.g., biotin, fluorophore) for visualization or pull-down assays [2]. The built-in DNP tag simplifies experimental workflows by eliminating a post-conjugation labeling step, reducing variability and saving time.

DNP Hapten Immunodetection Anti-DNP Antibody Bioconjugation

Recommended Procurement Scenarios for DNP-PEG4-DBCO Based on Quantitative Evidence


PROTAC Linker for Targeted Protein Degradation

DNP-PEG4-DBCO is a PEG-based PROTAC linker that joins two essential ligands, crucial for forming PROTAC molecules, and enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The PEG4 spacer provides an optimal balance of solubility and minimal steric hindrance, ensuring efficient ternary complex formation between the target protein and E3 ligase . The DBCO group allows for rapid, copper-free conjugation of azide-functionalized ligands, streamlining PROTAC synthesis [1].

Bioorthogonal Labeling with Built-in Immunodetection

DNP-PEG4-DBCO is ideal for bioconjugation and biomolecule labeling studies, especially in the development of bioorthogonal systems for selective and efficient conjugation . The DNP moiety enables specific interactions with target biomolecules or cellular components, making it valuable for applications such as protein labeling, drug delivery, and molecular imaging . Meanwhile, the DBCO group offers rapid and bioorthogonal conjugation with azide-containing molecules, facilitating the construction of complex biomolecular architectures with minimal background interference [1].

Copper-Free Click Chemistry in Aqueous and Live-Cell Systems

DNP-PEG4-DBCO is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . Unlike traditional click reactions, DBCO-azide reactions do not require toxic copper catalysts (CuAAC), making them more suitable for live-cell or in vivo experiments . The PEG4 spacer enhances water solubility, enabling reactions in aqueous buffers without organic co-solvents [1].

Synthesis of Multifunctional Probes for Immune Detection

DNP-PEG4-DBCO can be used to build multifunctional probes for immune detection and imaging . The DNP hapten provides antigenic recognition in immunological assays, while the DBCO group enables rapid conjugation to azide-functionalized antibodies or other targeting moieties . This dual reactivity combines hapten recognition with bioorthogonal click chemistry, allowing the creation of complex probes with minimal synthetic steps [1].

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